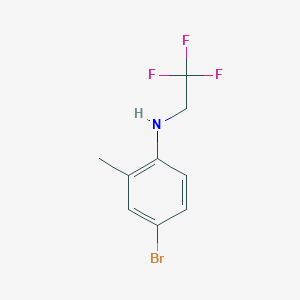

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-6-4-7(10)2-3-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLVCGOGEIWHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

The following technical guide details the properties, synthesis, and applications of 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline , a specialized fluorinated halo-aniline intermediate.

A Specialized Halo-Aniline Scaffold for Medicinal Chemistry

Executive Summary

This compound is a high-value synthetic intermediate characterized by a tri-functionalized benzene core. It combines an electron-rich aniline nitrogen (modulated by the electron-withdrawing trifluoroethyl group), a sterically demanding ortho-methyl group, and a para-bromo handle for cross-coupling. This scaffold is increasingly relevant in the design of Selective Androgen Receptor Modulators (SARMs) and Kinase Inhibitors , where the N-trifluoroethyl moiety serves as a metabolically stable bioisostere for N-alkyl groups, reducing basicity and preventing oxidative dealkylation.

Due to its specialized nature, this compound is often generated in situ or via custom synthesis. This guide provides the definitive protocols for its preparation and application.

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | This compound |

| IUPAC Name | N-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanamine |

| Molecular Formula | C₉H₉BrF₃N |

| Molecular Weight | 268.08 g/mol |

| Parent CAS | 583-75-5 (4-Bromo-2-methylaniline) [Precursor] |

| Derivative CAS | Not widely indexed; Custom Synthesis Intermediate |

| SMILES | CC1=C(NCCC(F)(F)F)C=CC(Br)=C1 |

Physicochemical Profile (Predicted)[1][2]

-

Appearance: Off-white to pale yellow oil or low-melting solid.

-

LogP: ~3.8 (High lipophilicity due to -CF₃ and -Br).

-

pKa (Conjugate Acid): ~2.5–3.0. The trifluoroethyl group significantly lowers the basicity of the nitrogen compared to the parent aniline (pKa ~4.0), reducing protonation at physiological pH.

-

Solubility: Insoluble in water; soluble in DCM, THF, Ethyl Acetate, and DMSO.

Synthesis Protocols

The synthesis of this compound is most efficiently achieved via Reductive Amination or Transition-Metal Catalyzed Alkylation . The reductive route is preferred for scalability and cleanliness.

Method A: Reductive Amination (Recommended)

This method utilizes trifluoroacetaldehyde ethyl hemiacetal as the trifluoroethyl source, avoiding the use of highly reactive alkylating agents.

Reagents:

-

Substrate: 4-Bromo-2-methylaniline (CAS 583-75-5).

-

Reagent: Trifluoroacetaldehyde ethyl hemiacetal (CAS 433-27-2).

-

Reductant: Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB).

-

Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Protocol:

-

Imine Formation:

-

Charge a reaction vessel with 4-bromo-2-methylaniline (1.0 eq) and Toluene (10 V).

-

Add Trifluoroacetaldehyde ethyl hemiacetal (1.2 eq).

-

Heat to reflux with a Dean-Stark trap to remove water/ethanol. Monitor by TLC for the disappearance of the aniline.

-

Note: The electron-deficient nature of the aldehyde requires forcing conditions (reflux) to drive equilibrium.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add NaBH₄ (2.0 eq) portion-wise (or STAB for milder conditions).

-

Allow to warm to room temperature and stir for 4–12 hours.

-

-

Work-up:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the parent aniline.

-

Method B: Visualization of Synthesis Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis pathway.

Caption: Figure 1. Reductive amination pathway for the synthesis of the target scaffold.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for nuclear hormone receptor modulation.

Selective Androgen Receptor Modulators (SARMs)

The N-trifluoroethyl group is a critical design element in non-steroidal SARMs.

-

Metabolic Stability: The C-F bonds block the alpha-hydroxylation metabolic pathway that typically degrades N-ethyl or N-isopropyl groups.

-

Electronic Modulation: The strong electron-withdrawing nature of the -CH₂CF₃ group reduces the electron density on the nitrogen, weakening its H-bond acceptor capability but potentially enhancing H-bond donor strength to the receptor.

-

Steric Fit: The trifluoroethyl group occupies a specific hydrophobic pocket in the Androgen Receptor (AR) ligand-binding domain (LBD), often improving selectivity over other steroid receptors.

Cross-Coupling Logic

The 4-bromo position is the "exit vector" for extending the molecule.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl SARMs.

-

Buchwald-Hartwig Amination: Coupling with secondary amines to generate kinase inhibitors.

Caption: Figure 2. Divergent synthesis applications of the core scaffold.

Safety & Handling

Warning: This compound contains a halogenated aniline moiety and organofluorine groups.

-

Acute Toxicity: Like most halo-anilines, it is likely harmful if swallowed, inhaled, or absorbed through the skin (H302+H312+H332).

-

Target Organs: Blood (Methemoglobinemia risk typical of anilines), Liver, and Kidneys.

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves (double gloving recommended due to lipophilicity).

-

Avoid contact with strong oxidizers.

-

References

-

Parent Compound Data: PubChem. 4-Bromo-2-methylaniline (CAS 583-75-5). National Library of Medicine. Available at: [Link]

-

Synthesis Methodology: Wang, Y., et al. (2015).[1] "Iron porphyrin-catalyzed N-trifluoroethylation of anilines". RSC Advances. (Methodology adapted for N-trifluoroethylation).[1][2]

- SARM Structure-Activity Relationships: Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development". Nuclear Receptor Signaling. (Context for N-trifluoroethyl bioisosteres).

Sources

Technical Deep Dive: Physical Properties of Fluorinated Aniline Derivatives

Topic: Physical Properties of Fluorinated Aniline Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorinated aniline derivatives represent a cornerstone in modern medicinal chemistry and agrochemical design.[1] The strategic introduction of fluorine—the "magic methyl" of bioisosterism—into the aniline scaffold profoundly alters physicochemical properties without significantly changing steric bulk. For drug developers, understanding these alterations is critical: fluorine modulation can fine-tune basicity (pKa) to optimize bioavailability, enhance metabolic stability by blocking oxidation sites, and adjust lipophilicity (LogP) for blood-brain barrier penetration.

This guide provides a rigorous analysis of the physical properties of mono-fluorinated anilines (2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline), supported by mechanistic insights and experimental protocols.

Electronic Structure & Basicity: The pKa Landscape

The basicity of the aniline nitrogen is governed by the availability of its lone pair. Fluorine exerts two opposing effects on the aromatic ring:

-

Inductive Effect (-I): High electronegativity withdraws electron density through the sigma bond framework, destabilizing the anilinium cation and lowering pKa.

-

Resonance Effect (+R): Overlap of fluorine’s 2p lone pairs with the aromatic

-system donates electron density, stabilizing the cation and opposing the inductive effect.

The net result depends entirely on the position of the fluorine substituent relative to the amine.

Comparative Data: Basicity and Acidity Constants[2][3]

| Compound | Substitution | pKa (Conjugate Acid) | Electronic Dominance |

| Aniline | None | 4.63 | Reference |

| 2-Fluoroaniline | Ortho | 3.20 | Strong -I (Proximity) > +R |

| 3-Fluoroaniline | Meta | 3.50 | -I only (No resonance overlap) |

| 4-Fluoroaniline | Para | 4.65 | -I (Distance attenuated) |

Key Insight for Lead Optimization:

-

Ortho-substitution drastically reduces basicity, useful for reducing hERG channel binding or improving membrane permeability of overly basic pharmacophores.

-

Para-substitution is "electronically silent" regarding pKa, allowing metabolic blocking at the para-position without altering the ionization state of the molecule.

Mechanistic Visualization: Substituent Effects

Caption: Causal flow of fluorine positioning on aniline basicity. Red indicates strong deactivation; Green indicates retention of basicity.

Lipophilicity and Solvation (LogP/LogD)

Fluorination generally increases lipophilicity (LogP) due to the low polarizability of the C-F bond, which creates a "Teflon-like" hydrophobic shell. However, in anilines, this is nuanced by the polarity of the amine group.

-

2-Fluoroaniline (LogP ~1.26): Higher LogP than aniline (0.9). The ortho-fluorine can form an intramolecular hydrogen bond with the amine protons, reducing the amine's interaction with water and increasing lipophilicity.

-

4-Fluoroaniline (LogP ~1.15): The dipole moment is significant, but the overall hydrophobicity increases relative to aniline.

-

Solubility Profile:

-

4-Fluoroaniline: Highest water solubility among isomers (~33 g/L) due to the accessible amine for H-bonding and the polar nature of the para-dipole.

-

2-Fluoroaniline: Reduced solubility; "mixes slowly" due to internal H-bond shielding.

-

Spectroscopic Signatures: F NMR[4][5][6][7][8]

F NMR is a powerful diagnostic tool for these derivatives. The chemical shift is highly sensitive to the electron density changes discussed in Section 1.[2]Standard Reference: CFCl

| Isomer | Approx. Chemical Shift ( | Coupling Constants ( | Structural Diagnostic |

| 2-Fluoroaniline | -135 to -138 ppm | Upfield shift due to shielding by adjacent NH | |

| 3-Fluoroaniline | -112 to -115 ppm | Similar to fluorobenzene (-113 ppm); minimal shielding. | |

| 4-Fluoroaniline | -124 to -128 ppm | Shielded by resonance donation from para-NH |

Note: Chemical shifts are solvent-dependent. Values above are typical for CDCl

Experimental Protocol: Potentiometric pKa Determination

For drug candidates incorporating these fragments, accurate pKa measurement is vital. The following protocol utilizes potentiometric titration, the "gold standard" for ionization constants.

Materials

-

Titrator: Automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).

-

Solvent: 0.15 M KCl (aq) for ionic strength control; Methanol/Water co-solvent if insoluble.

-

Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

-

Analyte: >5 mg of pure fluorinated aniline derivative.

Step-by-Step Methodology

-

Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity >99%.

-

Sample Preparation: Weigh 3-5 mg of sample into the titration vial. Add 10 mL of 0.15 M KCl (degassed).

-

Troubleshooting: If the sample is lipophilic (LogP > 2), use a Methanol/Water gradient (Yasuda-Shedlovsky extrapolation).

-

-

Acidification: Lower the starting pH to ~1.5 using 0.5 M HCl to fully protonate the aniline (forming the anilinium species).

-

Titration: Titrate with 0.5 M KOH in small increments (0.1 µL - 5 µL) until pH reaches ~11.0.

-

Data Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) represents the pKa.

-

Validation: The Bjerrum plot should yield a formation function (

) transitioning from 1 to 0.

-

Workflow Diagram

Caption: Standardized workflow for potentiometric pKa determination of aniline derivatives.

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pKa values of 2-fluoroaniline).

-

Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book.

-

National Institute of Standards and Technology (NIST). p-Fluoroaniline Thermochemical Data. NIST Chemistry WebBook.

-

PubChem. Compound Summary for CID 9731 (4-Fluoroaniline). National Library of Medicine.

-

ChemicalBook. 3-Fluoroaniline Properties and Safety.

Sources

Lipophilicity Modulation in Medicinal Chemistry: The N-(2,2,2-Trifluoroethyl)aniline Profile

The following technical guide details the lipophilicity profile of N-(2,2,2-trifluoroethyl)anilines, structured for application in medicinal chemistry and drug design.

Executive Summary

The

The Fluorine Effect: Structural & Electronic Principles

To understand the lipophilicity data, one must first grasp the electronic environment of the trifluoroethyl aniline system. The 2,2,2-trifluoroethyl group is not merely a "bulky ethyl" group; it is an electronic sink.

Electronic Withdrawal and Basicity

The trifluoromethyl (

-

Aniline Resonance: The nitrogen lone pair is already delocalized into the phenyl ring.[1]

-

Trifluoroethyl Synergism: The

group further pulls density, rendering the nitrogen essentially non-basic. -

Result: The

of the conjugate acid drops precipitously, often by 3–4 log units compared to the

The Dipole vs. Bulk Paradox

Fluorine is the most electronegative element, creating a strong

Comparative Physicochemical Data

The following table synthesizes experimental and high-confidence predicted data comparing the unsubstituted aniline, the standard

Table 1: Physicochemical Profile of Aniline Derivatives

| Property | Aniline | ||

| Structure | |||

| Molecular Weight | 93.13 | 121.18 | 175.15 |

| 4.6 | 5.1 | ~1.0 – 2.0 (Est.) | |

| Intrinsic Lipophilicity ( | 0.9 | 2.2 (Exp) | 2.9 (Pred) |

| 0.9 | 2.2 | 2.9 | |

| Metabolic Stability | Low (N-acetylation/oxidation) | Moderate (N-dealkylation) | High (Blocked dealkylation) |

Data Interpretation:

-

Shift: Replacing the terminal

-

Convergence: Because the

Mechanistic Visualization

The following diagram illustrates the competing electronic effects that define the physicochemical behavior of these compounds.

Caption: Figure 1: Structure-Property Relationships. The dual influence of the trifluoroethyl group: inductive withdrawal lowers basicity, while hydrophobic bulk increases lipophilicity.[3][4][5][6][7][8][9][10][11]

Experimental Methodologies

For researchers validating these values in-house, the choice of method is critical. Because

Protocol: RP-HPLC LogP Determination

This method is preferred for series of fluorinated anilines due to its speed and ability to handle low solubility.

Principle: Retention time (

Workflow:

-

Column Selection: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase: Isocratic elution.

-

Phase A: 20 mM Ammonium Acetate buffer (pH 7.4) saturated with octanol.

-

Phase B: Methanol saturated with octanol.

-

Ratio: 60% B / 40% A (Adjust based on compound polarity).

-

-

Calibration: Inject a set of 5–7 standards with known

values (e.g., Aniline, Toluene, Acetophenone, Benzene). -

Measurement: Inject the

-trifluoroethyl aniline sample (10 µM in MeOH). -

Calculation:

-

Calculate capacity factor

(where -

Plot

vs. Literature -

Interpolate the sample

from the regression line.

-

Protocol: Shake-Flask Method (Gold Standard)

Use this for the definitive validation of a lead compound.

-

Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Dissolve the compound in the octanol phase. Add an equal volume of the aqueous phase.

-

Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Measure the concentration in both phases using UV-Vis spectroscopy (Aniline

~230–280 nm).-

Note: Due to the fluorine atoms,

NMR can also be used for quantification if UV overlap is an issue.

-

Caption: Figure 2: Experimental Decision Tree. Workflow for selecting the appropriate lipophilicity determination method based on compound basicity.

References

-

PubChem. N-Ethylaniline Compound Summary (CID 7670). National Library of Medicine. [Link]

-

PubChem. N-(2,2,2-trifluoroethyl)aniline Compound Summary (CID 9596).[12] National Library of Medicine. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[13] Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

-

Morgenthaler, M., et al. (2007). Predicting and analyzing the logP of fluorinated compounds. ChemMedChem. [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010149190A1 - Novel fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques - Google Patents [patents.google.com]

- 5. 2-methoxy-N-(2,2,2-trifluoroethyl)aniline | C9H10F3NO | CID 9118382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. PubChemLite - N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline (C9H7F6N) [pubchemlite.lcsb.uni.lu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. journaleras.com [journaleras.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. PubChemLite - N-(2,2,2-trifluoroethyl)aniline (C8H8F3N) [pubchemlite.lcsb.uni.lu]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Methodological & Application

Application Notes and Protocols for the Preparation of Trifluoroethyl-Substituted Nitrogen Heterocycles

Introduction: The Strategic Value of the Trifluoroethyl Group in N-Heterocyles

The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroethyl group (-CH₂CF₃) offers a unique combination of electronic properties, metabolic stability, and lipophilicity that can significantly enhance the therapeutic potential and performance of bioactive compounds. Nitrogen heterocycles are prevalent scaffolds in numerous pharmaceuticals, and their strategic trifluoroethylation can lead to improved drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive overview of cutting-edge synthetic strategies for the preparation of trifluoroethyl-substituted nitrogen heterocycles, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Strategic Approaches to Trifluoroethylation

The synthesis of trifluoroethyl-substituted nitrogen heterocycles can be broadly categorized into three main strategies, each with its own set of advantages and applications:

-

Direct C-H Trifluoroethylation: This approach involves the direct functionalization of a C-H bond on the heterocyclic ring, offering an atom-economical and efficient route to the desired products.

-

N-Trifluoroethylation: This method focuses on the introduction of the trifluoroethyl group onto a nitrogen atom within the heterocycle, a crucial modification for tuning the electronic and steric properties of the molecule.

-

Cross-Coupling and Cyclization Strategies: These methods utilize pre-functionalized starting materials to construct the trifluoroethylated heterocyclic core through coupling or cyclization reactions.

This document will delve into the specifics of each of these strategies, providing detailed protocols and the scientific rationale behind them.

Part 1: Direct C-H Trifluoroethylation of Nitrogen Heterocycles

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. In the context of trifluoroethylation, transition metal catalysis, particularly with copper and nickel, has emerged as a leading strategy.

Copper-Catalyzed C-H Trifluoroethylation

Copper catalysis offers a cost-effective and versatile method for the direct trifluoroethylation of a wide range of electron-rich heteroarenes. The reaction often proceeds via a radical mechanism, where a trifluoroethyl radical is generated in situ and then adds to the heterocycle.

Mechanism Rationale: The copper catalyst, typically in a +2 oxidation state, can interact with a trifluoroethyl source to generate a trifluoroethyl radical. This electrophilic radical then preferentially attacks the electron-rich positions of the heterocycle. The resulting radical intermediate is subsequently oxidized to the final product, regenerating the copper catalyst.

Experimental Workflow: Copper-Catalyzed C-H Trifluoroethylation

Caption: General workflow for copper-catalyzed C-H trifluoroethylation.

Protocol 1: Copper(II)-Catalyzed Direct C-H Trifluoroethylation of Heteroarenes [3]

This protocol describes an efficient method for the copper-catalyzed direct trifluoroethylation of heteroarenes with good substrate compatibility.

-

Materials:

-

Heterocycle (e.g., indole, pyrrole) (0.5 mmol)

-

Trifluoroethylating agent (e.g., a trifluoroethyl-containing hypervalent iodine reagent) (1.5 mmol)

-

Copper(II) triflate (Cu(OTf)₂) (0.05 mmol, 10 mol%)

-

1,10-Phenanthroline (0.05 mmol, 10 mol%)

-

Dichloromethane (DCM) (2.0 mL)

-

-

Procedure:

-

To a dry reaction tube, add the heterocycle, trifluoroethylating agent, Cu(OTf)₂, and 1,10-phenanthroline.

-

Evacuate and backfill the tube with nitrogen three times.

-

Add DCM via syringe.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

-

| Heterocycle | Trifluoroethylating Agent | Yield (%) |

| Indole | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | 75 |

| N-Methylpyrrole | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | 68 |

| Furan | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | 55 |

| Thiophene | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | 62 |

Table 1: Representative yields for copper-catalyzed C-H trifluoroethylation.[3]

Nickel-Catalyzed C-H Trifluoroethylation

Nickel catalysis provides a powerful alternative for the trifluoroethylation of (hetero)aryl bromides and chlorides, including pyridines.[4] These reactions often proceed through a reductive cross-coupling mechanism.

Mechanism Rationale: A low-valent nickel complex, typically Ni(0), undergoes oxidative addition into the aryl-halide bond. The resulting Ni(II) intermediate can then react with the trifluoroethyl source. Reductive elimination from the resulting Ni(II) or a higher oxidation state intermediate furnishes the trifluoroethylated product and regenerates the active nickel catalyst.

Protocol 2: Nickel-Catalyzed Trifluoroethylation of Heteroaryl Halides [4]

This protocol details a synthetically simple nickel-catalyzed reductive cross-coupling for the trifluoroethylation of (hetero)aryl bromides and chlorides.

-

Materials:

-

Heteroaryl halide (e.g., 2-bromopyridine) (0.5 mmol)

-

1-Chloro-2,2,2-trifluoroethane (CF₃CH₂Cl) (1.0 mmol)

-

Nickel(II) chloride (NiCl₂) (0.025 mmol, 5 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.03 mmol, 6 mol%)

-

Zinc powder (1.0 mmol)

-

N,N-Dimethylformamide (DMF) (2.0 mL)

-

-

Procedure:

-

In a glovebox, add NiCl₂, dtbbpy, and zinc powder to a reaction vial.

-

Add a solution of the heteroaryl halide in DMF.

-

Add CF₃CH₂Cl to the mixture.

-

Seal the vial and stir the reaction at 80 °C for 16 hours.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

| Heteroaryl Halide | Yield (%) |

| 2-Bromopyridine | 85 |

| 3-Chloropyridine | 78 |

| 2-Chloroquinoline | 82 |

| 4-Bromoisoquinoline | 75 |

Table 2: Representative yields for nickel-catalyzed trifluoroethylation.[4]

Part 2: N-Trifluoroethylation of Nitrogen Heterocycles

The introduction of a trifluoroethyl group on a nitrogen atom of a heterocycle can significantly impact its basicity, hydrogen bonding capability, and overall biological activity.[2] Copper-mediated cross-coupling reactions are a prominent method for achieving N-trifluoroethylation.

Mechanism Rationale: Similar to C-H functionalization, a copper catalyst facilitates the coupling between the N-H bond of the heterocycle and a trifluoroethyl source. The reaction likely proceeds through a copper-amide intermediate, which then reacts with the trifluoroethylating agent.

Experimental Workflow: N-Trifluoroethylation of Heterocycles

Caption: General workflow for N-trifluoroethylation of heterocycles.

Protocol 3: Copper-Mediated N-H Trifluoroethylation of Indoles and other Aromatic N-Heterocycles [2]

This protocol describes a practical N-H trifluoroethylation using the readily available industrial chemical CF₃CHCl₂.

-

Materials:

-

NH-containing heteroaromatic compound (e.g., indole) (0.5 mmol)

-

1,1-Dichloro-2,2,2-trifluoroethane (CF₃CHCl₂) (1.0 mmol)

-

Copper powder (1.5 mmol)

-

Ethanolamine (1.5 mmol)

-

Triethylamine (Et₃N) (1.0 mmol)

-

Acetonitrile (CH₃CN) (1.0 mL)

-

-

Procedure:

-

In a sealed tube, combine the NH-containing heteroaromatic compound, copper powder, ethanolamine, and Et₃N.

-

Add CH₃CN followed by CF₃CHCl₂.

-

Seal the tube and heat the reaction mixture at 50 °C for 6 hours.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

| N-H Heterocycle | Yield (%) |

| Indole | 82 |

| Pyrrole | 75 |

| Pyrazole | 88 |

| Carbazole | 91 |

Table 3: Representative yields for copper-mediated N-H trifluoroethylation.[2]

Part 3: Trifluoroethylation via Electrophilic, Nucleophilic, and Radical Pathways

The choice of trifluoroethylating agent dictates the reaction mechanism and can be tailored to the specific substrate and desired outcome.

Electrophilic Trifluoroethylation

Electrophilic trifluoroethylating agents, such as hypervalent iodine reagents, are highly effective for the functionalization of electron-rich heterocycles.

Mechanism Rationale: The hypervalent iodine reagent acts as an electrophilic source of the trifluoroethyl group. The electron-rich heterocycle attacks the iodine center, leading to the transfer of the trifluoroethyl group and the formation of the product.

Protocol 4: Direct Electrophilic Trifluoroethylation of Indoles with a Hypervalent Iodine Reagent [5][6]

This protocol outlines a rapid and highly selective trifluoroethylation of indoles at the C3 position under mild conditions.

-

Materials:

-

Indole (0.5 mmol)

-

2,2,2-Trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate (0.65 mmol)

-

2,6-Di-tert-butylpyridine (1.0 mmol)

-

Dichloromethane (DCM) (2.5 mL)

-

-

Procedure:

-

Dissolve the indole in DCM in a reaction vial.

-

Add 2,6-di-tert-butylpyridine and stir for 5 minutes at room temperature.

-

Add the 2,2,2-trifluoroethyl(mesityl)iodonium trifluoromethanesulfonate.

-

Stir the reaction at room temperature for 20 minutes.

-

Concentrate the reaction mixture and purify by column chromatography.

-

Nucleophilic Trifluoroethylation

Nucleophilic trifluoroethylation involves the use of a trifluoroethyl nucleophile, which can be generated from various precursors. This method is suitable for reacting with electrophilic sites on nitrogen heterocycles.

Mechanism Rationale: A trifluoroethyl anion or its equivalent is generated and adds to an electrophilic carbon atom of the heterocycle. This is often applicable to heterocycles bearing electron-withdrawing groups or in the context of tandem reactions.

Protocol 5: Tandem Reduction and N-Trifluoroethylation of Quinolines [7]

This metal-free protocol provides a convenient route to trifluoroethylated tetrahydroquinolines from quinolines.

-

Materials:

-

Quinoline (0.5 mmol)

-

Trifluoroacetic acid (TFA) (3.0 mmol)

-

Trimethylamine borane (Me₃N-BH₃) (1.0 mmol)

-

1,2-Dichloroethane (DCE) (2.0 mL)

-

-

Procedure:

-

To a solution of quinoline in DCE, add TFA and Me₃N-BH₃.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography.

-

Radical Trifluoroethylation

Radical trifluoroethylation offers a powerful method for the functionalization of a broad range of heterocycles, particularly those that are electron-deficient.

Mechanism Rationale: A trifluoroethyl radical is generated from a suitable precursor, often through the use of an initiator or photoredox catalysis. This radical then adds to the heterocycle, and the resulting radical intermediate is converted to the final product through an oxidation or hydrogen atom abstraction step.

Radical Trifluoroethylation Pathway

Caption: General mechanism for radical trifluoroethylation.

Conclusion and Future Outlook

The preparation of trifluoroethyl-substituted nitrogen heterocycles is a rapidly evolving field with significant implications for drug discovery and materials science. The methods outlined in this guide, from direct C-H functionalization to N-trifluoroethylation and various mechanistic pathways, provide researchers with a powerful toolkit for accessing these valuable compounds. Future research will likely focus on the development of more sustainable and enantioselective methods, further expanding the chemical space accessible to medicinal chemists and materials scientists.

References

-

Deng, Z., Qiu, L.-Y., Chen, J., & Tang, X.-J. (2023). N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction. Advanced Synthesis & Catalysis. [Link]

-

IRE Journals. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. [Link]

-

Wang, C., et al. (2018). Tandem reduction and trifluoroethylation of quinolines and quinoxalines with trifluoroacetic acid and trimethylamine borane. Organic & Biomolecular Chemistry. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). the trifluoromethyl group in organic synthesis. a review. Chemical Reviews. [Link]

-

Wang, X., et al. (2020). Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. Organic Chemistry Frontiers. [Link]

-

Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

-

Deng, Z., Qiu, L.-Y., Chen, J., & Tang, X.-J. (2023). N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction. Advanced Synthesis & Catalysis. [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization Content. The Royal Society of Chemistry. [Link]

-

Wang, C., et al. (2019). Switchable Reductive N -Trifluoroethylation and N -Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. The Journal of Organic Chemistry. [Link]

-

Shibata, N., et al. (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent). Nature Communications. [Link]

-

Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Romański, J., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2016). ChemInform Abstract: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. ResearchGate. [Link]

-

Gouverneur, V., et al. (2008). RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles. The Journal of Organic Chemistry. [Link]

-

Noël, T., et al. (2018). Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor. Chemical Communications. [Link]

-

Umemoto, T. (1994). Electrophilic Perfluoroalkylating Agents. Chemical Reviews. [Link]

-

Mayr, H., et al. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. European Journal of Organic Chemistry. [Link]

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

Louie, J., et al. (2005). A nickel-catalyzed route to pyridines. Journal of the American Chemical Society. [Link]

-

Bräse, S., et al. (2024). Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, R.-W., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]

-

Zhang, C., et al. (2014). Copper-mediated trifluoroacetylation of indoles with ethyl trifluoropyruvate. Organic & Biomolecular Chemistry. [Link]

-

Lei, A., et al. (2022). Mechanistic views and computational studies on transition-metal-catalyzed reductive coupling reactions. Chemical Society Reviews. [Link]

-

Houk, K. N., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications. [Link]

-

Cheng, J., et al. (2022). Copper(II)-Catalyzed Direct C-H Trifluoroethylation of Heteroarenes. Organic Letters. [Link]

-

Gouverneur, V., et al. (2021). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. Angewandte Chemie International Edition. [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. [Link]

-

Wang, Y., et al. (2024). Transition‐Metal‐Catalyzed Reactions Involving Trifluoro Diazo Compounds and Their Surrogates. Angewandte Chemie International Edition. [Link]

-

Shibata, N., et al. (2020). Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent. Organic Letters. [Link]

-

Jin, J., et al. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters. [Link]

-

Prakash, G. K. S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Journal of Fluorine Chemistry. [Link]

-

Bräse, S., et al. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]

-

Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research. [Link]

-

Lei, A., et al. (2018). K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. Organic Letters. [Link]

-

Cámpora, J., et al. (2021). From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. [Link]

-

Hammond, G. B., et al. (2025). Synthesis of ??-CN and ??-CF3 N-Heterocycles through Tandem Nucleophilic Additions. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of aromatic heterocycles. ResearchGate. [Link]

-

Novák, Z., et al. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications. [Link]

-

El-Gazzar, A. R. B. A., et al. (2013). Synthesis and Anticancer Activity of New Substituted Pyrazoles and Their Derived 1,2,4‐Triazoles and Sugar Derivatives. Archiv der Pharmazie. [Link]

-

Zupan, M., & Iskra, J. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. download. [Link]

-

Wang, Q., et al. (2023). Copper-Catalyzed Selective Electron Transfer Enables Switchable Divergent Synthesis of 3-Functionalized Oxindoles. ACS Catalysis. [Link]

-

Engle, K. M., et al. (2018). Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes. Chemical Science. [Link]

-

Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. [Link]

-

Cámpora, J., et al. (2021). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers. [Link]

Sources

- 1. irejournals.com [irejournals.com]

- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 3. Copper(II)-Catalyzed Direct C-H Trifluoroethylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Tandem reduction and trifluoroethylation of quinolines and quinoxalines with trifluoroacetic acid and trimethylamine borane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Trifluoroethylation of Electron-Deficient Anilines

Welcome to the technical support center for the N-trifluoroethylation of electron-deficient anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The introduction of a trifluoroethyl group (-CH₂CF₃) can significantly modulate the physicochemical properties of aniline-containing molecules, enhancing their lipophilicity, metabolic stability, and biological activity. However, the inherent low nucleophilicity of anilines bearing electron-withdrawing groups (EWGs) presents a significant hurdle to achieving high reaction yields.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common obstacles and successfully optimize your N-trifluoroethylation reactions.

Understanding the Core Challenge: The Nucleophilicity Problem

The central difficulty in the N-trifluoroethylation of electron-deficient anilines lies in the reduced availability of the nitrogen's lone pair of electrons for nucleophilic attack. Electron-withdrawing groups (such as -NO₂, -CN, -CF₃, and -SO₂R) pull electron density away from the aromatic ring and, consequently, from the nitrogen atom through inductive and resonance effects.[1][2] This diminished electron density renders the aniline a poor nucleophile, leading to sluggish or incomplete reactions under standard conditions.[1][2][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A1: Low yields are the most common issue and can stem from several factors related to the reduced nucleophilicity of your aniline substrate.

-

Insufficiently Electrophilic Trifluoroethylating Agent: Standard alkylating agents may not be reactive enough to overcome the low nucleophilicity of the aniline.

-

Solution: Employ a more powerful trifluoroethylating agent. 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) is a highly effective option due to the excellent leaving group ability of the triflate anion.[5][6][7][8] Hypervalent iodine reagents, such as Togni reagents, are also powerful electrophilic sources of the trifluoromethyl group.[9]

-

-

Inadequate Base: The base may not be strong enough to deprotonate the weakly acidic N-H bond of the electron-deficient aniline, which is necessary to generate the more nucleophilic anilide anion.

-

Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective choices. Ensure the base is of high quality and used under anhydrous conditions.

-

-

Suboptimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

-

Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction closely for any signs of decomposition.

-

-

Catalyst Inefficiency (for catalyzed reactions): If you are employing a catalytic method, the catalyst itself may not be suitable for such a challenging substrate.

-

Solution: For reactions involving N-H insertion, consider catalysts known to be effective with a range of anilines. For instance, iron porphyrin complexes have been shown to catalyze the N-trifluoroethylation of both electron-rich and some electron-deficient anilines.[10][11][12][13] Silver(I) complexes have also been used for N-H insertions with 2,2,2-trifluorodiazoethane.[13][14]

-

Q2: I'm observing the formation of multiple side products. What are they, and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of your desired product. Common side products include N,N-bis(trifluoroethyl)aniline and products of reaction with the solvent or base.

-

Over-alkylation: The mono-trifluoroethylated product can sometimes react further to form the di-substituted product, especially under forcing conditions.

-

Solution: Carefully control the stoichiometry of your trifluoroethylating agent. Using a slight excess of the aniline relative to the trifluoroethylating agent can help minimize over-alkylation. Additionally, monitoring the reaction progress by TLC or LC-MS and stopping it once the starting material is consumed can prevent the formation of the di-substituted product.

-

-

Reaction with Solvent: Some aprotic polar solvents, like DMF or DMSO, can be susceptible to decomposition or reaction under strongly basic or high-temperature conditions.

-

Solution: Choose a more inert solvent such as toluene, dioxane, or THF. Ensure your solvent is anhydrous, as water can quench the base and hydrolyze the trifluoroethylating agent.

-

Q3: My starting aniline appears to be decomposing under the reaction conditions. Why is this happening?

A3: Electron-deficient anilines can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures.

-

Strongly Basic Conditions: Highly basic conditions can lead to the degradation of sensitive functional groups on your aniline.

-

Solution: If possible, use the mildest effective base. For example, a carbonate base in conjunction with a phase-transfer catalyst may be a gentler alternative to sodium hydride in some cases.

-

-

High Temperatures: Prolonged heating can cause decomposition.

-

Solution: Optimize the reaction temperature to the lowest point at which a reasonable reaction rate is observed. If the reaction is still sluggish, consider a more reactive trifluoroethylating agent or a suitable catalyst to allow for milder conditions.

-

Frequently Asked Questions (FAQs)

-

What is the best general-purpose trifluoroethylating agent for electron-deficient anilines? For a direct and often effective approach, 2,2,2-trifluoroethyl triflate is a powerful and commercially available option.[5][6][7][8]

-

Are there any catalytic methods that are particularly well-suited for these substrates? Iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source has shown promise for a range of anilines, including those with electron-withdrawing groups.[10][11][12][13] This method proceeds via a one-pot diazotization/N-trifluoroethylation cascade.[10][11]

-

How can I effectively monitor the progress of my reaction? Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the consumption of the starting aniline and the formation of the product.

-

What are the best practices for purifying the N-trifluoroethylated aniline product? Flash column chromatography on silica gel is typically the method of choice for purification. A gradient elution system, often starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective.

-

My aniline starting material is old or discolored. Could this be affecting my reaction? Yes. Anilines can oxidize over time, leading to colored impurities that may interfere with the reaction. It is recommended to purify the aniline before use, for example, by distillation under reduced pressure or by recrystallization of a salt derivative followed by liberation of the free base.[15][16]

Experimental Protocols & Data

Table 1: Comparison of Trifluoroethylating Agents and Conditions

| Trifluoroethylating Agent | Catalyst/Base | Typical Solvent | Temperature (°C) | Notes |

| 2,2,2-Trifluoroethyl triflate | NaH or KOtBu | THF or Dioxane | 25 - 80 | Highly reactive, suitable for poorly nucleophilic anilines.[5][6] |

| 2,2,2-Trifluoroethylamine HCl / NaNO₂ | Fe(TPP)Cl | H₂O / CH₂Cl₂ | Room Temp | One-pot cascade reaction; good for some EWG-substituted anilines.[10][11] |

| 2,2,2-Trifluorodiazoethane | Ag(I) or Cu(I) salts | Dichloromethane | 25 - 40 | N-H insertion reaction; requires handling of a diazo compound.[13][14] |

| Trifluoroacetic Acid / PhSiH₃ | None | Toluene | 70 | Reductive amination approach, can be a milder alternative.[17] |

General Protocol for N-Trifluoroethylation using 2,2,2-Trifluoroethyl Triflate

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient aniline (1.0 eq) and anhydrous THF (0.1 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Addition of Triflate: Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

-

Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

Caption: A workflow for troubleshooting low yields.

Reaction Parameter Relationships

Caption: Interplay of key reaction parameters.

References

- Vertex AI Search. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?

-

Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

-

Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC. [Link]

-

ResearchGate. (n.d.). Potential routes for iron porphyrin-catalyzed N-trifluoroethylation in water. [Link]

-

Souissi, S., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. ResearchGate. [Link]

-

PubMed. (2015). Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. [Link]

-

RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

-

YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines. [Link]

-

Houk, K. N., et al. (2011). Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. PMC. [Link]

-

Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]

-

LookChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. [Link]

-

ResearchGate. (n.d.). Transition-metal catalyzed N–H insertion of anilines. [Link]

- Li, C., et al. (2021).

-

Taylor & Francis. (2021). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. [Link]

-

PMC. (2023). Trifluoromethylarylation of alkenes using anilines. PMC. [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Sodium trifluoromethanesulfinate. [Link]

-

The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

-

WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]

-

ResearchGate. (n.d.). Perfluoroethylation of aniline. Reaction conditions: 1 l (0.5 mmol),.... [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

-

Organic & Biomolecular Chemistry. (2020). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry. [Link]

-

CONICET. (2013). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]

-

Open Access LMU. (2018). Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]

-

LookChem. (n.d.). Purification of Aniline. [Link]

-

ACS Publications. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

-

Reddit. (2014, May 26). Purify and dry aniline?[Link]

Sources

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2,2,2-Trifluoroethyl triflate | CAS 6226-25-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 6226-25-1 [chemicalbook.com]

- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 10. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 14. Silver(I)-Catalyzed N-Trifluoroethylation of Anilines and O-Trifluoroethylation of Amides with 2,2,2-Trifluorodiazoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Solubility of 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline in DMSO

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges encountered during experimental workflows.

Introduction

This compound is a substituted aniline derivative with structural features that present unique solubility challenges. Its aromatic core, halogen substituent, and trifluoroethyl group contribute to significant lipophilicity and potentially strong crystal lattice forces. While DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of compounds, issues can still arise.[1][2][[“]] This guide will walk you through understanding and resolving these issues.

Part 1: Troubleshooting Guide

This section addresses the most common problems in a direct, question-and-answer format. Follow these steps to diagnose and solve solubility issues.

Question: My compound won't dissolve in DMSO at room temperature. It's forming a suspension or sitting at the bottom of the vial. What should I do?

This is the most frequent issue and is often solvable by systematically increasing the energy input into the system and verifying your materials.

Answer: Follow this validated troubleshooting workflow. Do not skip steps, as each one provides diagnostic information.

Caption: Troubleshooting workflow for initial dissolution failure.

Causality Explained:

-

Solvent Quality: DMSO is highly hygroscopic. Water absorbed from the atmosphere acts as an anti-solvent for lipophilic compounds, drastically reducing solubility.[4] Using dry, high-purity DMSO is critical.

-

Energy Input: Dissolution requires energy to overcome the compound's crystal lattice energy. Vortexing, sonication (which uses cavitation to create localized high-energy zones), and gentle heating all provide the necessary activation energy to break apart the solid-state structure and allow DMSO to solvate the individual molecules.[4]

Question: My compound dissolved after heating, but it crashed out (precipitated) after cooling to room temperature. Why?

Answer: You have likely created a supersaturated solution. This is a metastable state where the concentration of the solute is higher than its thermodynamic equilibrium solubility at that temperature.

Key Reasons for Precipitation from a Stock Solution:

-

Supersaturation: The additional energy from heating allowed the solvent to dissolve more compound than it can hold at room temperature. Upon cooling, the system tries to return to equilibrium, forcing the excess solute to precipitate.

-

Freeze-Thaw Cycles: Storing stock solutions in the freezer can be problematic. Each freeze-thaw cycle is a nucleation event that can encourage the compound to crystallize out of solution into a less soluble, more stable polymorphic form.[4]

-

Water Contamination: Leaving the stock solution vial open can allow atmospheric moisture to be absorbed by the DMSO, lowering the compound's solubility over time and causing precipitation.

Solution: The most reliable solution is to prepare your stock solution at a concentration that is stable at room temperature. If you must use a supersaturated solution for an experiment, prepare it fresh and use it immediately before it has a chance to precipitate.

Question: My DMSO stock is perfectly clear, but a precipitate forms instantly when I add it to my aqueous cell culture media or buffer. How do I prevent this?

Answer: This is a classic case of solvent-induced precipitation, often called "crashing out." Your compound is soluble in 100% DMSO but is poorly soluble in the final aqueous environment of your assay.

Troubleshooting Steps:

-

Lower the Final Concentration: This is the simplest fix. The compound may be precipitating because its final concentration in the aqueous buffer is above its aqueous solubility limit. Try performing a serial dilution of your DMSO stock to test lower final concentrations.

-

Improve Mixing Technique: Add the small volume of DMSO stock into the larger volume of aqueous buffer while the buffer is being vortexed or rapidly stirred. This promotes immediate dispersion and dissolution, preventing localized high concentrations of the compound from forming and aggregating.

-

Check Final DMSO Percentage: Most cell-based assays are sensitive to DMSO, with a final concentration of <0.5% being a common target. However, for some compounds, a slightly higher DMSO concentration (e.g., 1-2%) may be required to maintain solubility, but you must validate the tolerance of your specific assay to this higher concentration.[5]

-

Consider Formulation Aids (Advanced): If the assay permits, the inclusion of non-ionic surfactants or complexing agents like cyclodextrins in the final buffer can help maintain the solubility of lipophilic compounds.[6] This should be considered a last resort as it adds complexity to the experimental system.

Part 2: Frequently Asked Questions (FAQs)

This section provides deeper scientific context to help you understand the underlying principles of solubility.

Question: What are the specific properties of this compound that make it difficult to dissolve?

Answer: The solubility behavior of this molecule is governed by a balance of polar and non-polar characteristics, as well as its solid-state properties.

Sources

removing unreacted trifluoroethyl iodide from reaction mixtures

Technical Support Center: Trifluoroethyl Iodide ( ) Removal

Ticket ID: TFEI-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Removing unreacted 2,2,2-trifluoroethyl iodide (

This guide provides a tiered troubleshooting approach:

-

Physical Removal: Exploiting volatility (with caveats).[1]

-

Chemical Scavenging: Converting the lipophilic iodide into a water-soluble species.[1]

-

Analytics: Detecting a compound with poor UV absorbance.

Part 1: The Physical Profile (Know Your Enemy)

Before attempting removal, verify the physical parameters that dictate the separation strategy.[1]

| Property | Value | Implication for Removal |

| Boiling Point | 54–55 °C | Highly volatile.[1] Can be removed by rotary evaporation, but requires careful vacuum control.[1] |

| Density | ~2.13 g/mL | Critical: Much heavier than typical solvents (DCM, EtOAc).[1] It tends to pool at the bottom of flasks, causing violent "bumping" during evaporation.[1] |

| Solubility | Lipophilic | Immiscible with water.[1] Standard aqueous washes (brine/water) will not remove it.[1] |

| Reactivity | Alkylating Agent | Reacts with nucleophiles.[1] Stable to weak acids/bases but degrades in strong light.[1] |

Part 2: Troubleshooting Guides & Protocols

Scenario A: "I need to remove it quickly, and my product is not volatile."

Method: Controlled Vacuum Evaporation (The Physical Approach)[1]

The Problem: Users often report that

Protocol:

-

Solvent Swap: Do not evaporate directly from a high-boiling solvent (like DMF or DMSO).[1] If your reaction is in DMF, dilute with

volume of diethyl ether or TBME and wash with water first to remove the bulk DMF.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

The "Step-Down" Vacuum Technique:

-

Set water bath to 30 °C (Do not heat aggressively).

-

Start at 300 mbar .[1] Allow the bulk solvent (e.g., DCM) to evaporate.[1]

-

Once bulk solvent is gone, slowly lower pressure to 100 mbar .[1]

-

Crucial Step: Watch for the "heavy oil" phase at the bottom.[1] This is the iodide.[1][2]

-

Co-evaporation: Add 20 mL of Pentane or Dichloromethane and re-evaporate.[1] The solvent acts as a carrier (azeotropic-like behavior) to drag the heavy iodide out.[1] Repeat

.

-

ngcontent-ng-c1989010908="" class="ng-star-inserted">⚠️ CAUTION:

destroys rubber and plastic seals. Change vacuum pump oil frequently if you use this method often.[1]

Scenario B: "I need high purity (< 10 ppm) or my product is volatile."

Method: Solubility Switching Scavenging (The Chemical Approach)[1]

The Logic: Since

Recommended Reagent: Thiosalicylic Acid (2-Mercaptobenzoic acid) [1]

-

Why? The thiol (-SH) is a soft nucleophile that reacts rapidly with the alkyl iodide.[1] The carboxylic acid (-COOH) remains unreacted, allowing the byproduct to be extracted into the aqueous basic layer.

Protocol:

-

Quantify Excess: Estimate the amount of unreacted

(e.g., 1.0 mmol).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Add Scavenger: Add 1.5 equivalents (relative to the iodide) of Thiosalicylic acid and 3.0 equivalents of Triethylamine (

) to the reaction mixture. -

Incubate: Stir at room temperature for 1–2 hours.

-

Workup (The Switch):

-

Dilute with EtOAc or DCM.[1]

-

Wash the organic layer

with Saturated Aqueousngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Mechanism:[1][6] The unreacted Thiosalicylic acid AND the new sulfide-product (

) are both deprotonated by bicarbonate and move into the water layer. -

Result: Your product remains in the organic layer; the impurity is washed away.[1]

-

Visualization of Scavenging Logic:

Caption: Solubility switching workflow using Thiosalicylic acid to move the trifluoroethyl moiety from the organic to the aqueous phase.

Part 3: Analytics & Detection (FAQ)

Q: I can't see the iodide on my TLC plate under UV. Is it gone?

A: No.

Q: How do I visualize it?

A: Use Iodine Stain (

-

Iodine Chamber: The alkyl iodide is lipophilic and will absorb iodine vapor, appearing as a brown spot.[1]

-

KMnO4: Will not work well as there are no oxidizable double bonds.[1]

-

Best Method: GC-MS or

NMR .ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

NMR: Look for a triplet at approximately -66 ppm . This is distinct from the trifluoroethyl group in your product (usually shifted).[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-

Q: Can I use Sodium Thiosulfate to wash it out?

A: No. This is a common misconception.[1] Sodium thiosulfate (

Decision Matrix: Which Method to Choose?

Caption: Decision tree for selecting the removal strategy based on product volatility.

References

-

Physical Properties: National Institute of Standards and Technology (NIST).[1] 1,1,1-Trifluoro-2-iodoethane - Phase change data. Link[1]

-

Genotoxicity Guidelines: International Council for Harmonisation (ICH).[1][7] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

-

Scavenging Methodology: Parlow, J. J., et al. "Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries."[1] Journal of Organic Chemistry, 1997.[1] (Adapted methodology for solution-phase equivalents). Link[1]

-

TLC Visualization: Merck KGaA.[1] TLC Visualization Reagents and Methods. Link

Sources

- 1. Trifluoroiodomethane - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. nihs.go.jp [nihs.go.jp]

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists, the ability to rapidly and accurately characterize molecules such as 4-bromo-2-methyl-N-(2,2,2-trifluoroethyl)aniline, a compound bearing multiple functionalities, is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound and offers a comparative perspective on other key analytical techniques, namely Mass Spectrometry and Infrared (IR) Spectroscopy. Our approach is rooted in field-proven insights, emphasizing not just the "what" but the "why" behind experimental choices and data interpretation.

The Power of Proton NMR: A Detailed Look at this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural determination of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms is unparalleled. For a molecule with the complexity of this compound, ¹H NMR offers a wealth of information.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally similar compounds, we can confidently predict the ¹H NMR spectrum of this compound. The spectrum is expected to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.3 | d | ~2.0 | 1H |

| H-5 | ~7.1 | dd | ~8.5, ~2.0 | 1H |

| H-3 | ~6.6 | d | ~8.5 | 1H |

| N-H | ~4.0 (broad) | s | - | 1H |

| CH₂ | ~3.7 | q | ~9.0 | 2H |

| CH₃ | ~2.1 | s | - | 3H |

Causality Behind the Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-3, H-5, H-6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene ring. The amino group (-NH) is an electron-donating group, which tends to shield the ortho and para protons, shifting them upfield (to lower ppm values). Conversely, the bromine atom is an electron-withdrawing group, which deshields the ortho and meta protons, shifting them downfield. The interplay of these effects, along with the methyl group, results in the predicted chemical shifts. The splitting patterns are dictated by the number of adjacent protons. H-6 is a doublet due to coupling with H-5. H-5 is a doublet of doublets due to coupling with both H-6 and H-3. H-3 is a doublet due to coupling with H-5.

-

N-H Proton: The chemical shift of the N-H proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature.[2] It often appears as a broad singlet due to quadrupole broadening and chemical exchange.

-

Methylene Protons (CH₂): These protons are adjacent to both the nitrogen atom and the trifluoromethyl (CF₃) group. The electronegative nitrogen and the strongly electron-withdrawing CF₃ group deshield these protons, shifting them significantly downfield. The signal is expected to be a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group. The typical three-bond proton-fluorine coupling (³JHF) is in the range of 2-15 Hz.

-

Methyl Protons (CH₃): The methyl group is attached to the aromatic ring and will appear as a singlet in the upfield region, as there are no adjacent protons to cause splitting.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain a sharp and symmetrical TMS signal.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio or resolution.

-

-

Data Processing:

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns and measure the coupling constants.

-

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Here, we compare ¹H NMR with Mass Spectrometry and Infrared Spectroscopy for the analysis of this compound.

| Analytical Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |

| ¹H NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and relative number of protons. | - Unambiguously determines the substitution pattern on the aromatic ring.- Confirms the presence and connectivity of the trifluoroethyl and methyl groups.- Provides stereochemical information if applicable. | - Requires a relatively pure sample.- N-H proton signal can be broad and difficult to interpret. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can infer the molecular formula and structural fragments. | - Provides the exact molecular weight, confirming the elemental composition.- The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) provides a clear signature.- Fragmentation pattern can confirm the presence of key substructures. | - Does not provide information on the substitution pattern of the aromatic ring.- Isomers may have similar fragmentation patterns. |

| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on their vibrational frequencies. | - Quickly confirms the presence of the N-H bond (amine), aromatic C-H bonds, and C-F bonds.- Can provide information about the substitution pattern of the aromatic ring through the out-of-plane bending vibrations. | - Provides limited information on the overall connectivity of the molecule.- The "fingerprint region" can be complex and difficult to interpret. |

Mass Spectrometry: Deconstructing the Molecule

Electron Ionization Mass Spectrometry (EI-MS) of this compound would provide crucial information for its identification.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected, showing the characteristic isotopic pattern of a single bromine atom (¹⁹Br:⁸¹Br ratio of approximately 1:1).

-

Loss of Br: A significant fragment corresponding to the loss of the bromine atom.

-

Loss of CF₃: A fragment resulting from the cleavage of the C-C bond in the trifluoroethyl group.

-

Loss of CH₂CF₃: A fragment corresponding to the loss of the entire trifluoroethyl group.

-

McLafferty Rearrangement: While less common for anilines compared to carbonyl compounds, a rearrangement involving the trifluoroethyl group could potentially occur.

Mass Spectrometry Fragmentation Pathway

Infrared Spectroscopy: Identifying the Key Functional Groups

FTIR spectroscopy would quickly confirm the presence of the key functional groups in this compound.

Characteristic IR Absorption Bands:

-

N-H Stretch: A medium to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[3]

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹ for the methyl and methylene groups.

-

C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹, characteristic of the CF₃ group.

-

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution pattern.

Key IR Absorption Regions